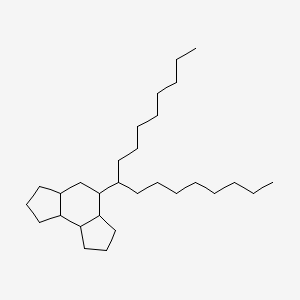
As-Indacene, dodecahydro-4-(1-octylnonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
As-Indacene, dodecahydro-4-(1-octylnonyl)- is a chemical compound with the molecular formula C29H54 and a molecular weight of 402.7391 g/mol . It is also known by other names such as 5-(1’-n-Octylnonyl)-(dodecahydro(as)indacene) and 9-(4-as-Perhydroindacenyl)heptadecane . This compound is characterized by its complex structure, which includes a dodecahydroindacene core substituted with a 1-octylnonyl group.
Métodos De Preparación
The synthesis of As-Indacene, dodecahydro-4-(1-octylnonyl)- involves multiple steps, typically starting with the preparation of the indacene core. The synthetic route may include hydrogenation reactions to achieve the dodecahydro form and subsequent alkylation to introduce the 1-octylnonyl group . Industrial production methods would likely involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings during hydrogenation and alkylation steps.
Análisis De Reacciones Químicas
As-Indacene, dodecahydro-4-(1-octylnonyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the indacene core or the octylnonyl chain are replaced by other groups.
Aplicaciones Científicas De Investigación
As-Indacene, dodecahydro-4-(1-octylnonyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research may explore its potential therapeutic properties or use as a drug delivery vehicle.
Mecanismo De Acción
The mechanism of action of As-Indacene, dodecahydro-4-(1-octylnonyl)- involves its interaction with molecular targets, which could include enzymes, receptors, or other proteins. The pathways involved may depend on the specific application or biological context. For example, in medicinal chemistry, the compound might interact with cellular receptors to exert a therapeutic effect .
Comparación Con Compuestos Similares
Similar compounds to As-Indacene, dodecahydro-4-(1-octylnonyl)- include:
- 9-(4-as-Decahydroindacenyl)heptadecane
- 9-(4-as-Perhydroindacenyl)heptadecane
These compounds share a similar indacene core but differ in the degree of hydrogenation or the nature of the substituent groups. The uniqueness of As-Indacene, dodecahydro-4-(1-octylnonyl)- lies in its specific substitution pattern and the resulting chemical and physical properties .
Propiedades
Número CAS |
55530-51-3 |
|---|---|
Fórmula molecular |
C29H54 |
Peso molecular |
402.7 g/mol |
Nombre IUPAC |
4-heptadecan-9-yl-1,2,3,3a,4,5,5a,6,7,8,8a,8b-dodecahydro-as-indacene |
InChI |
InChI=1S/C29H54/c1-3-5-7-9-11-13-17-24(18-14-12-10-8-6-4-2)29-23-25-19-15-20-26(25)27-21-16-22-28(27)29/h24-29H,3-23H2,1-2H3 |
Clave InChI |
JSKCOAYGYKRYTA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCCCC)C1CC2CCCC2C3C1CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















